molecular formula C7H2BrClF2O B2393572 3-Bromo-5-chloro-2,6-difluorobenzaldehyde CAS No. 2514963-78-9

3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Cat. No.: B2393572
CAS No.: 2514963-78-9
M. Wt: 255.44
InChI Key: ATRKGNJQPFWXHV-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2,6-difluorobenzaldehyde is an organic compound with the molecular formula C7H2BrClF2O. It is a solid at room temperature and is known for its use as an intermediate in various chemical reactions . The compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde ring, making it a versatile building block in organic synthesis.

Preparation Methods

The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde typically involves halogenation reactions. One common method includes the nitration of a precursor compound followed by reduction reactions . Industrial production methods often involve multi-step processes that ensure high purity and yield. The reaction conditions usually require controlled temperatures and the use of specific catalysts to facilitate the halogenation and subsequent reactions.

Chemical Reactions Analysis

3-Bromo-5-chloro-2,6-difluorobenzaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and organometallic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-chloro-2,6-difluorobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions facilitate the compound’s role as an intermediate in various chemical reactions .

Comparison with Similar Compounds

3-Bromo-5-chloro-2,6-difluorobenzaldehyde can be compared with other halogenated benzaldehydes, such as:

  • 3-Bromo-2,6-difluorobenzaldehyde
  • 4-Bromo-2,5-difluorobenzaldehyde
  • 3-Bromo-2-fluorobenzaldehyde
  • 5-Bromo-2-fluorobenzaldehyde
  • 4-Bromo-2,6-difluorobenzaldehyde
  • 2-Bromo-6-fluorobenzaldehyde
  • 2-Bromo-5-fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 2,6-Difluorobenzaldehyde
  • 4-Chloro-2,6-difluorobenzaldehyde
  • 2,5-Difluorobenzaldehyde .

The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

3-bromo-5-chloro-2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRKGNJQPFWXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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